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Preclinical & Clinical Evidence Summary

Clinical and preclinical studies have evaluated sapanisertib both as a single agent and in combination with

other therapies. The following table summarizes key efficacy and safety data from selected trials.

Cancer Type
/ Model

Combination
Therapy

Key Efficacy Findings
Common Adverse
Events (Grade 3-5)

Source
(Clinical Trial
ID)

Advanced
Solid Tumors
(Phase I)

Metformin Disease Control Rate (PR

+ SD): 63% (19/30);
Partial Response (PR) in

4/30 pts, 3 of whom had
PTEN mutations. MTD:

sapanisertib 4 mg +
metformin 1000 mg [1] [2]

Hyperglycemia

(13%), Fatigue (7%),
Rash (7%), Diarrhea

(7%) [1] [2]

NCT03017833

[1]

mTOR-
altered Solid
Tumors
(Phase I)

Carboplatin +
Paclitaxel

Disease Control Rate:
68% (13/19); 2 Partial

Responses (PR) in RCC
and prostate cancer

(PTEN loss) [3]

Anemia (21%),
Neutropenia (21%),

Thrombocytopenia
(11%) [3]

NCT03430882
[3]

Endometrial
& Breast

Serabelisib

(PI3Kα

Superior suppression of

pathway signaling (p-S6,

Preclinical study;

clinical combination

N/A
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Cancer Type
/ Model

Combination
Therapy

Key Efficacy Findings
Common Adverse
Events (Grade 3-5)

Source
(Clinical Trial
ID)

Cancer
(Preclinical)

inhibitor) ±

Insulin-
Suppressing

Diet

p-4E-BP1) vs. single-node

inhibitors; complete tumor
growth

inhibition/regression in
xenografts [4] [5]

showed manageable

toxicity [4] [5]

Metastatic
Urothelial
Carcinoma
(Phase II)

Paclitaxel Objective Response Rate:
18.2% (4/22); median

PFS: 3.8 months in
heavily pre-treated

population [6]

Hyperglycemia,
Diarrhea, Anemia,

Fatigue [6]

NCT03745911
[6]

Detailed Experimental Protocols

For your experimental planning, here are detailed methodologies from the cited research.

In Vitro Assessment of Pathway Inhibition [5]

This protocol measures how effectively sapanisertib and other inhibitors suppress the PI3K/AKT/mTOR

pathway in cancer cell lines.

Cell Lines: Use endometrial and breast cancer cell lines harboring a range of PI3K/AKT/mTOR
pathway mutations.

Drug Treatment: Treat cells with clinically relevant concentrations of the inhibitors (e.g.,
sapanisertib, serabelisib, alpelisib, capivasertib, everolimus). Concentrations should reflect free-drug

exposures in patients (Caverage, Cmaximum).
Western Blot Analysis: After treatment, analyze cell lysates by western blotting to detect key

phosphorylation markers of pathway activity.
Primary Antibodies: Phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total

4E-BP1.
Outcome Measurement: The combination of sapanisertib and serabelisib is expected to show more

robust and simultaneous inhibition of both p-S6 and p-4E-BP1 compared to any single agent alone.
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Phase I Clinical Trial Dosing Schedule (Sapanisertib + Metformin)
[1] [2]

This outlines the clinical protocol for establishing the maximum tolerated dose (MTD) of the combination.

Study Design: Open-label, single-center, dose-escalation using a 3 + 3 design.
Dosing Cohorts: Patients were enrolled across four cohorts:

Sapanisertib 3 mg daily + Metformin 500 mg daily
Sapanisertib 3 mg daily + Metformin 1000 mg daily

Sapanisertib 4 mg daily + Metformin 1000 mg daily
Sapanisertib 4 mg daily + Metformin 1500 mg daily

Metformin Titration: To limit side effects, all patients underwent a 14-day metformin titration period in
Cycle 1. Sapanisertib was commenced on Cycle 1, Day 15.

Cycle Definition: Treatment was administered in 4-week cycles.
Tumor Assessment: Tumor measurements were performed after Cycle 2 and subsequently every 8

weeks.

Conceptual Framework: Multi-Node Inhibition

The diagram below illustrates the superior efficacy of combining sapanisertib with a PI3Kα inhibitor, a

strategy known as multi-node inhibition.
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> Multi-node inhibition strategy. Combining Sapanisertib (mTORC1/2 inhibitor) with a PI3Kα inhibitor

(e.g., Serabelisib) simultaneously blocks multiple nodes in the PI3K/AKT/mTOR pathway. This approach

overcomes the limitations of single-node inhibitors (SNIs), which are prone to pathway reactivation through

feedback loops (e.g., mTORC2-mediated AKT phosphorylation) or bypass signaling, leading to more

complete and durable suppression of pro-growth signals like p-S6 and p-4E-BP1 [4] [5].

Key Insights for Research and Development
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Promising Biomarkers: Clinical activity has been observed in tumors with specific molecular

alterations, including PTEN mutations/loss, AKT mutations, and mTOR mutations [1] [3]. In other
cancer types, NFE2L2 mutations have also been identified as potential predictors of response [6].

Managing Metabolic Toxicity: Like other PI3K/AKT/mTOR pathway inhibitors, sapanisertib can
cause treatment-induced hyperglycemia [1] [3]. Preclinical evidence suggests that co-

administration with an insulin-suppressing diet can mitigate this side effect and improve anti-tumor
efficacy [4] [5].

Rational Combination Partners: Beyond PI3Kα inhibitors, sapanisertib combines effectively with
chemotherapies (paclitaxel, carboplatin), hormone-targeted therapies (fulvestrant,
palbociclib), and an insulin-suppressing diet for enhanced efficacy [4] [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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